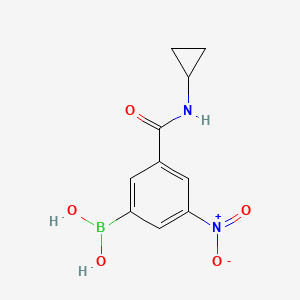

(3-(Cyclopropylcarbamoyl)-5-nitrophenyl)boronsäure

Übersicht

Beschreibung

(3-(Cyclopropylcarbamoyl)-5-nitrophenyl)boronic acid is a useful research compound. Its molecular formula is C10H11BN2O5 and its molecular weight is 250.02 g/mol. The purity is usually 95%.

BenchChem offers high-quality (3-(Cyclopropylcarbamoyl)-5-nitrophenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(Cyclopropylcarbamoyl)-5-nitrophenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anwendungen in der Sensorik

Boronsäuren: sind bekannt für ihre Fähigkeit, mit Diolen und starken Lewis-Basen wie Fluorid- oder Cyanid-Anionen zu interagieren. Diese Wechselwirkung ist grundlegend für ihre Verwendung in verschiedenen sensorischen Anwendungen, die entweder homogene Assays oder heterogene Detektion umfassen können. Die Detektion kann an der Grenzfläche des Sensormaterials oder innerhalb der Gesamtprobe erfolgen .

Biologische Markierung

Die Wechselwirkung von Boronsäuren mit Proteinen ermöglicht ihre Verwendung in der biologischen Markierung. Diese Anwendung ist entscheidend für die Verfolgung und Beobachtung biologischer Prozesse in Echtzeit und liefert Einblicke in zelluläre Funktionen und Proteindynamik .

Proteinmanipulation und -modifikation

Boronsäuren ermöglichen die Manipulation und Modifikation von Proteinen. Dies ist besonders nützlich in Forschungsbereichen wie der Proteomik, wo das Verständnis der Proteinfunktion und -struktur unerlässlich ist. Modifikationen können Änderungen der Proteinexpression oder die chemische Modifikation von Aminosäureresten umfassen .

Therapeutische Entwicklung

Die Schlüsselinteraktion von Boronsäuren mit Diolen erstreckt sich auch auf die Entwicklung von Therapeutika. Boronsäuren wurden auf ihr Potenzial zur Herstellung neuer Medikamente und Behandlungsmethoden untersucht, insbesondere bei der Behandlung von Krankheiten, die Glykoproteine oder Enzyme betreffen .

Trennungstechnologien

Boronsäuren werden aufgrund ihrer selektiven Bindungseigenschaften in Trennungstechnologien eingesetzt. Diese Anwendung ist bedeutsam bei der Reinigung von Biomolekülen wie Proteinen und Nukleinsäuren, was ein kritischer Schritt in verschiedenen analytischen und präparativen Verfahren ist .

Kontrollierte Freisetzungssysteme

Im Bereich der Arzneimittelverabreichung wurden Boronsäuren zur Entwicklung kontrollierter Freisetzungssysteme eingesetzt. Sie wurden beispielsweise in Polymere integriert, um Insulin kontrolliert freizusetzen, was ein Durchbruch in der Behandlung von Diabetes sein könnte .

Wirkmechanismus

Target of Action

Boronic acids and their derivatives are known to interact with various biological targets, including proteins and enzymes .

Mode of Action

The compound (3-(Cyclopropylcarbamoyl)-5-nitrophenyl)boronic acid, like other boronic acids, is known to form tetravalent boronate complexes through the coordination of an electron-pair donating moiety of an active site amino acid residue . This interaction can lead to changes in the target’s function.

Biochemical Pathways

Boronic acids are known to participate in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of organoboron compounds with organic halides or triflates using a palladium catalyst .

Pharmacokinetics

It is known that boronic acids and their esters are sensitive to hydrolysis under mild acidic or basic conditions .

Result of Action

The formation of boronate complexes can potentially alter the function of target molecules, leading to changes at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (3-(Cyclopropylcarbamoyl)-5-nitrophenyl)boronic acid. For instance, the compound’s stability can be affected by pH, as boronic acids and their esters are sensitive to hydrolysis under mild acidic or basic conditions . Additionally, the efficacy of the compound in Suzuki–Miyaura cross-coupling reactions can be influenced by the presence of a palladium catalyst .

Eigenschaften

IUPAC Name |

[3-(cyclopropylcarbamoyl)-5-nitrophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BN2O5/c14-10(12-8-1-2-8)6-3-7(11(15)16)5-9(4-6)13(17)18/h3-5,8,15-16H,1-2H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUOBGRNHHLTXGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2CC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661230 | |

| Record name | [3-(Cyclopropylcarbamoyl)-5-nitrophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871332-86-4 | |

| Record name | B-[3-[(Cyclopropylamino)carbonyl]-5-nitrophenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871332-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(Cyclopropylcarbamoyl)-5-nitrophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

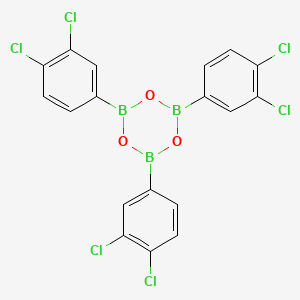

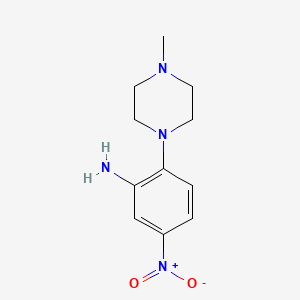

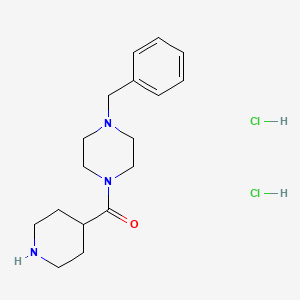

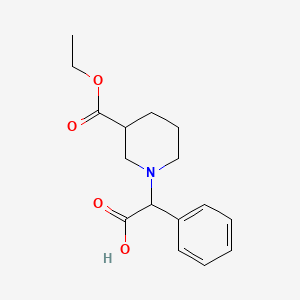

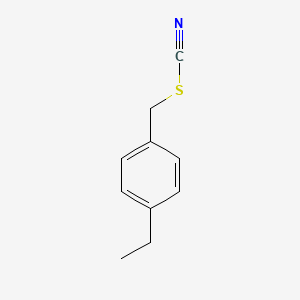

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.